molecular formula C8H12O3 B13482659 (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13482659
M. Wt: 156.18 g/mol
InChI Key: XYYNJRJQVQSMHH-HTQZYQBOSA-N
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Description

(1R,4R)-1-methyl-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the formation of the oxabicyclo ring system followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction, which forms the bicyclic structure, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: shares similarities with other bicyclic compounds such as norbornane derivatives and other oxabicyclo compounds.

Uniqueness

  • The unique structure of this compound, particularly the presence of the oxabicyclo ring system, distinguishes it from other compounds. This structural feature contributes to its unique chemical properties and potential applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10)/t7-,8-/m1/s1

InChI Key

XYYNJRJQVQSMHH-HTQZYQBOSA-N

Isomeric SMILES

C[C@@]12CC[C@@](C1)(CO2)C(=O)O

Canonical SMILES

CC12CCC(C1)(CO2)C(=O)O

Origin of Product

United States

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